molecular formula C7H3BrClNO B2767027 7-Bromo-4-chloro-1,3-benzoxazole CAS No. 1820707-32-1

7-Bromo-4-chloro-1,3-benzoxazole

Cat. No.: B2767027
CAS No.: 1820707-32-1
M. Wt: 232.46
InChI Key: ZSOUJORUCABTFF-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1,3-benzoxazole is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with substituted benzaldehydes under various conditions. One common method involves the use of a nanocatalyst, such as nano-ZnO, in a solvent like DMF at elevated temperatures (e.g., 100°C) to achieve moderate yields . Another approach uses a magnetic solid acid nanocatalyst in water under reflux conditions, yielding high efficiency .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of scalable and efficient catalytic systems. For example, the use of pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions has been reported to produce benzoxazole derivatives with good yields .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the substituents present on the benzoxazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chloro-1-methyl-1H-indazole-3-amine
  • 1-Bromo-4-chlorobenzene
  • 4-Bromo-1-chlorobenzene

Uniqueness

7-Bromo-4-chloro-1,3-benzoxazole is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in medicinal chemistry and industrial research make it a valuable compound in scientific research .

Properties

IUPAC Name

7-bromo-4-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOUJORUCABTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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